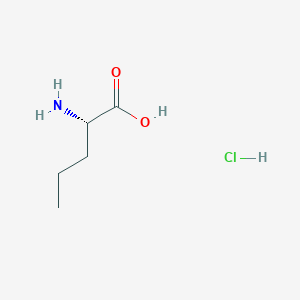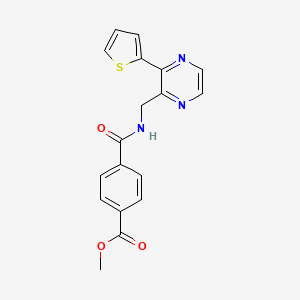![molecular formula C13H13NO3 B2807569 Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine CAS No. 510723-65-6](/img/structure/B2807569.png)
Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine is a chemical compound with the molecular formula C13H13NO3. It is used in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzo[1,3]dioxole ring and a furan ring connected by a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine typically involves the following steps:
Formation of Benzo[1,3]dioxole Ring: The benzo[1,3]dioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Formation of Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Coupling Reaction: The benzo[1,3]dioxole and furan rings are then coupled using a methylamine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine: Similar structure but with a methyl group on the furan ring.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains a benzo[1,3]dioxole ring fused with an indole ring.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine is unique due to its specific combination of benzo[1,3]dioxole and furan rings connected by a methylamine group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-11(15-5-1)8-14-7-10-3-4-12-13(6-10)17-9-16-12/h1-6,14H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJBVWFYSKYHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2807488.png)
![ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807489.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807490.png)
![4-benzyl-1-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperidine](/img/structure/B2807493.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2807495.png)
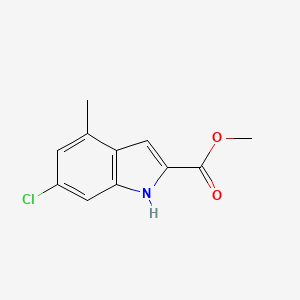
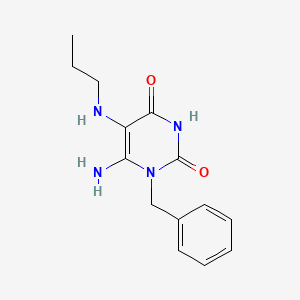
![2-methoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2807501.png)
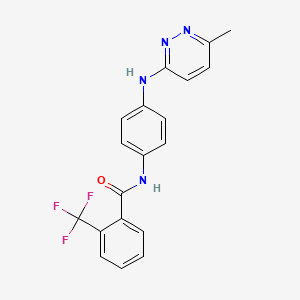
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2807503.png)
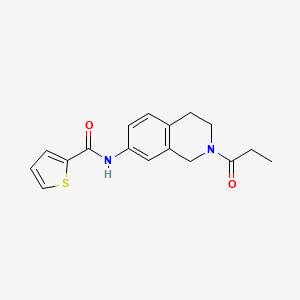
![ethyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2807506.png)
